N-Benzyl-3,5-dimethoxyaniline
CAS No.: 207340-90-7
VCID: VC11683924
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Benzyl-3,5-dimethoxyaniline is a chemical compound that belongs to the class of aromatic amines. It is synthesized by the reaction of 3,5-dimethoxyaniline with benzyl chloride. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties. Synthesis and PurificationN-Benzyl-3,5-dimethoxyaniline can be synthesized through a nucleophilic substitution reaction between 3,5-dimethoxyaniline and benzyl chloride. The purification of this compound often involves column chromatography using ethyl acetate in hexane as the eluent. Spectroscopic CharacterizationSpectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize N-Benzyl-3,5-dimethoxyaniline. The 1H NMR spectrum typically shows signals corresponding to the aromatic protons and the methylene group of the benzyl moiety. Safety and HandlingHandling N-Benzyl-3,5-dimethoxyaniline requires caution due to its potential toxicity. It is advisable to use personal protective equipment such as gloves and eyeshields when handling this compound. The exact hazard statements and precautionary measures should be consulted from reliable safety data sheets. Note:The search results did not provide extensive specific data on N-Benzyl-3,5-dimethoxyaniline. Therefore, the information is based on general principles of organic chemistry and related compounds. For detailed research findings, consulting specialized chemical databases and scientific literature is recommended. |
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CAS No. | 207340-90-7 |
Product Name | N-Benzyl-3,5-dimethoxyaniline |
Molecular Formula | C15H17NO2 |
Molecular Weight | 243.30 g/mol |
IUPAC Name | N-benzyl-3,5-dimethoxyaniline |
Standard InChI | InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Standard InChIKey | NPKYYJGDHWBTSU-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC |
Canonical SMILES | COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC |
PubChem Compound | 21818624 |
Last Modified | Nov 23 2023 |
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